(R)-2-Acetylthio-3-phenylpropionic Acid

Overview

Description

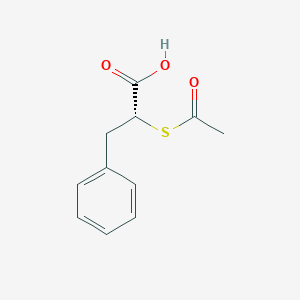

®-2-Acetylthio-3-phenylpropionic Acid is an organic compound that belongs to the class of thioesters It is characterized by the presence of an acetylthio group attached to a phenylpropionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetylthio-3-phenylpropionic Acid typically involves the reaction of ®-3-phenylpropionic acid with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to yield the final product. The reaction conditions generally include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-2-Acetylthio-3-phenylpropionic Acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetylthio-3-phenylpropionic Acid undergoes various chemical reactions, including:

Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The acetylthio group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted thioesters.

Scientific Research Applications

Pharmaceutical Applications

1.1 ACE Inhibitors

One of the primary applications of (R)-2-acetylthio-3-phenylpropionic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. These compounds are crucial in treating hypertension and heart failure. For instance, the compound serves as an intermediate for the synthesis of Omapatrilat, a dual inhibitor of ACE and neprilysin, which has been investigated for its potential benefits in cardiovascular therapy .

1.2 Antihypertensive Agents

The compound is also involved in the development of other antihypertensive agents. Its structural properties allow it to be modified into various derivatives that exhibit desirable pharmacological activities. The synthesis routes often involve starting from D-phenylalanine, leading to high-yield production of (R)-2-bromo-3-phenylpropionic acid, which can be further transformed into this compound .

2.1 Antibacterial Properties

Research indicates that this compound exhibits antibacterial activity by inhibiting protein synthesis in bacteria. This property makes it a candidate for developing new antibiotics, particularly against resistant strains .

2.2 Modulation of Gut Microbiota

Recent studies have highlighted the role of phenylpropionic acid, a metabolite related to this compound, in modulating gut microbiota and influencing liver health. The compound's ability to alleviate hepatotoxicity suggests potential applications in liver disease management and gut health .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several key steps:

- Starting Material : D-phenylalanine is commonly used as the starting material.

- Bromination : The conversion to (R)-2-bromo-3-phenylpropionic acid is achieved through bromination processes.

- Thioacetylation : This intermediate is then reacted with thioacetic acid under basic conditions to yield this compound .

Case Studies and Research Findings

4.1 Case Study on ACE Inhibition

A study demonstrated that derivatives synthesized from this compound exhibited significant ACE inhibition, providing a foundation for further drug development targeting hypertension .

4.2 Antimicrobial Research

In another study focusing on antimicrobial activity, this compound was shown to inhibit bacterial growth effectively, supporting its potential use as an antibiotic agent .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-2-Acetylthio-3-phenylpropionic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the phenylpropionic acid backbone may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Acetylthio-3-phenylpropionic Acid: The enantiomer of the compound, which may have different biological activities.

2-Acetylthio-3-phenylpropionic Acid: The racemic mixture of the compound.

3-Phenylpropionic Acid: Lacks the acetylthio group, resulting in different chemical and biological properties.

Uniqueness

®-2-Acetylthio-3-phenylpropionic Acid is unique due to its specific stereochemistry and the presence of the acetylthio group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(R)-2-Acetylthio-3-phenylpropionic Acid is a thioester compound with significant biological activity, particularly in the context of antibiotic resistance. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂O₃S

- Molecular Weight : Approximately 224.28 g/mol

- Functional Groups : Acetylthio group and phenylpropionic acid backbone

The compound's specific stereochemistry plays a crucial role in its biological activity, influencing its interaction with various molecular targets.

This compound has been identified as an inhibitor of metallo-β-lactamases (MBLs), particularly the IMP-1 enzyme. This enzyme is responsible for hydrolyzing β-lactam antibiotics, contributing to antibiotic resistance in certain bacterial strains. The compound's mechanism involves:

- Covalent Bond Formation : The acetylthio group can form covalent bonds with active site residues of the enzyme, inhibiting its activity.

- Binding Affinity : The phenylpropionic acid backbone enhances binding through interactions with hydrophobic pockets in proteins, thereby increasing specificity and efficacy against MBLs.

Inhibition of Metallo-β-Lactamases

Research indicates that this compound effectively inhibits the IMP-1 enzyme, which is critical for combating antibiotic resistance. Studies have shown that this compound can restore the efficacy of β-lactam antibiotics against resistant bacterial strains .

Case Studies and Research Findings

- In vitro Studies : In laboratory settings, this compound demonstrated a significant ability to inhibit bacterial growth in strains expressing MBLs. For example, combinations of this compound with meropenem exhibited synergistic effects, enhancing antibacterial activity against Gram-negative bacteria .

- Animal Models : Preliminary studies using animal models have indicated that this compound may reduce infection severity caused by β-lactam-resistant bacteria, providing a promising avenue for therapeutic development .

Comparative Analysis

The following table summarizes key compounds related to this compound and their respective biological activities:

| Compound Name | Description | Unique Features |

|---|---|---|

| (S)-2-Acetylthio-3-phenylpropionic Acid | Enantiomer of (R)-2-acetylthio compound | Different biological activities due to stereochemistry |

| 3-Phenylpropionic Acid | Lacks acetylthio group | Different chemical and biological properties |

| Thiomandelic Acid | Known MBL inhibitor | Exhibits broad-spectrum activity against various MBLs |

Applications and Future Directions

The potential applications of this compound extend beyond antibiotic resistance:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-Acetylthio-3-phenylpropionic Acid?

Methodological Answer: The primary synthesis involves a two-step process starting from D-phenylalanine :

- Step 1 : Bromination of D-phenylalanine using HBr, sodium nitrite, and a bromide salt (e.g., KBr) in aqueous solution at −10°C to 30°C to yield (R)-2-bromo-3-phenylpropionic acid .

- Step 2 : Thioacetylation by reacting the brominated intermediate with thioacetic acid and an organic base (e.g., triethylamine) under controlled temperature (−10°C to 30°C) to form (S)-2-acetylthio-3-phenylpropionic acid (the enantiomer). The (R)-enantiomer can be obtained via enantioselective synthesis adjustments . Critical Parameters:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| HBr Equivalents | 4–8 eq | Excess ensures complete bromination |

| Reaction Temp | −10°C to 30°C | Prevents racemization |

| Bromide Salt | 0.5–7 eq (e.g., KBr) | Stabilizes intermediates |

Q. How is the enantiomeric purity of this compound validated?

Methodological Answer: Enantiomeric purity is assessed using chiral HPLC or polarimetry :

- Chiral HPLC : A Chiralpak® column with a mobile phase of hexane/isopropanol (90:10) can resolve (R) and (S) enantiomers. Retention times are compared against standards .

- Polarimetry : Specific rotation ([α]D) measurements in 3 N NaOH at 18°C yield values such as −13.2° for the (S)-enantiomer, enabling differentiation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Methodological Answer: Racemization is mitigated by:

- Temperature Control : Maintaining sub-30°C conditions during thioacetylation to prevent thermal degradation of chiral centers .

- Base Selection : Using sterically hindered bases (e.g., DIPEA) instead of triethylamine to reduce nucleophilic interference .

- In Situ Monitoring : Employing real-time FT-IR to track thioester formation (C=O stretch at ~1700 cm⁻¹) and avoid over-reaction .

Q. What strategies resolve contradictions in reported yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Bromide Salt Stoichiometry : Excess bromide (>7 eq) may precipitate intermediates, reducing yield. Titrate salt concentration to 4–5 eq .

- Workup Protocols : Acidic quenching (pH < 2) ensures thioester stability, while neutral conditions promote hydrolysis. Validate pH at each step .

- Starting Material Purity : D-phenylalanine with >99% enantiomeric excess (EE) is critical; impurities propagate through synthesis .

Q. How is this compound utilized in pharmaceutical research?

Methodological Answer: The compound serves as a chiral building block for ACE inhibitors (e.g., Omapatrilat). Key applications include:

- Stereoselective Synthesis : Incorporation into peptidomimetic structures to enhance binding affinity .

- Prodrug Design : Thioester functionality enables controlled release of active thiol metabolites in vivo .

Q. Data-Driven Analysis

Q. What analytical techniques confirm structural integrity post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.9–2.1 (acetyl CH₃), δ 3.2–3.5 (CH₂-S), δ 7.2–7.4 (phenyl protons) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 253.1) confirms molecular weight .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Q. Key Challenges & Future Directions

Q. What are unresolved challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

Properties

IUPAC Name |

(2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVSNFYJYANSNI-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)S[C@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431066 | |

| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57359-76-9 | |

| Record name | (2R)-2-acetylsulfanyl-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.